N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
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Overview
Description
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a complex organic compound that features a combination of benzo[d]thiazole, nitrothiophene, and pyridinylmethyl groups
Mechanism of Action
Target of Action
The compound, also known as N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a wide range of biological activities .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 4,5-dimethyl-2-aminobenzenethiol with a suitable carboxylic acid derivative.
Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Coupling Reaction: The benzo[d]thiazole derivative is then coupled with the nitrated thiophene using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Introduction of Pyridin-3-ylmethyl Group: This step involves the reaction of the intermediate with pyridin-3-ylmethylamine under appropriate conditions to form the final carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up the reactions, ensuring efficient mixing and temperature control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole and thiophene rings.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group on the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups at the thiophene ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: It can be incorporated into polymers to enhance their electronic properties.
Biology and Medicine
Antimicrobial Agents: Due to its structural features, the compound may exhibit antibacterial or antifungal activity.
Cancer Research: It can be investigated for its potential to inhibit cancer cell growth by targeting specific molecular pathways.
Industry
Pharmaceuticals: The compound can be a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Agriculture: It may be used in the development of agrochemicals to protect crops from pests and diseases.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzothiazolyl)-5-nitrothiophene-2-carboxamide
- N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Uniqueness
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is unique due to the presence of the pyridin-3-ylmethyl group, which can enhance its binding affinity and specificity towards biological targets. This structural feature may also improve its solubility and pharmacokinetic properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-12-5-6-15-18(13(12)2)22-20(29-15)23(11-14-4-3-9-21-10-14)19(25)16-7-8-17(28-16)24(26)27/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCADBYCRQMGZQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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